molecular formula C11H16N2O B1419011 1-N-(oxan-4-yl)benzene-1,4-diamine CAS No. 1153226-71-1

1-N-(oxan-4-yl)benzene-1,4-diamine

Cat. No. B1419011
M. Wt: 192.26 g/mol
InChI Key: FTXWFTJLCSYUIF-UHFFFAOYSA-N
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Description

1-N-(oxan-4-yl)benzene-1,4-diamine is a chemical compound with the molecular formula C11H16N2O . It is also known by other synonyms such as N1-(oxan-4-yl)benzene-1,4-diamine .


Molecular Structure Analysis

The molecular structure of 1-N-(oxan-4-yl)benzene-1,4-diamine consists of a benzene ring substituted with two amine groups and an oxan-4-yl group . The molecular weight of this compound is 192.26 g/mol.

Scientific Research Applications

Spectroscopic Properties and Crystal Structure

1-N-(oxan-4-yl)benzene-1,4-diamine has been a subject of interest due to its spectroscopic properties and crystal structure. Studies have revealed novel derivatives of benzene-1,4-diamine and their spectroscopic characterization, indicating their potential in various applications such as dyes, pigments, and materials science. For instance, N, N-diethyl-N′-[(Z)-phenyl(pyridin-4-yl)methylidene]benzene-1,4-diamine was synthesized and thoroughly analyzed spectroscopically and structurally, showcasing interesting features such as a bathochromic shift in λ max resulting from N-anylation and solvatochromic shift depending on solvent type, suggesting its potential in molecular spectroscopy and materials design (Kolev et al., 2009).

Complexation with Metals

The molecule's ability to form complexes with metals like Zinc(II) and Mercury(II) has been studied, offering insights into its chemical behavior and potential in areas like catalysis or material science. These complexes have been identified and characterized by various spectroscopic techniques, and their molecular stability is often enhanced by interactions such as hydrogen bonds and π–π stacking interactions, making them intriguing for further research in coordination chemistry and materials science (Marjani et al., 2009).

Conformational Analysis and Non-linear Optical Behavior

A meticulous conformational analysis of N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine has been conducted, with implications for the molecule's stability and behavior in various conditions. This research, focusing on vibrational and conformational analysis, opens up possibilities for its application in fields requiring detailed molecular understanding, such as advanced materials and photonics (Subashchandrabose et al., 2013).

properties

IUPAC Name

4-N-(oxan-4-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)13-11-5-7-14-8-6-11/h1-4,11,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXWFTJLCSYUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-(oxan-4-yl)benzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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